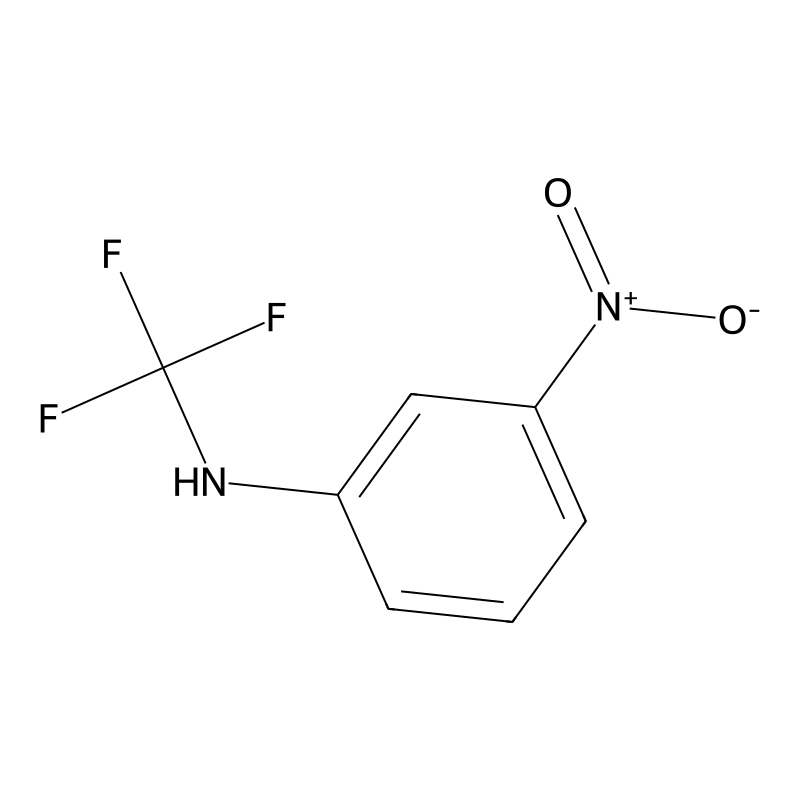

3-Nitro-N-(trifluoromethyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Nitro-N-(trifluoromethyl)aniline is an aromatic organic compound characterized by the presence of a nitro group and a trifluoromethyl group attached to an aniline structure. Its molecular formula is , and it has a molecular weight of approximately 206.12 g/mol. The compound exhibits unique physicochemical properties due to the electron-withdrawing nature of the trifluoromethyl group, which enhances its reactivity and solubility in organic solvents. The compound is often represented by its IUPAC name, 3-nitro-5-(trifluoromethyl)aniline, and has various applications in chemical synthesis and biological research.

- Nitration: The compound can be further nitrated to introduce additional nitro groups, enhancing its reactivity.

- Reduction: It can be reduced to form corresponding amines or other derivatives, typically using reducing agents such as lithium aluminum hydride.

- Substitution Reactions: The presence of the trifluoromethyl group allows for electrophilic substitution reactions at the aromatic ring, leading to diverse derivatives.

These reactions are valuable for synthesizing more complex molecules in organic chemistry.

Research indicates that 3-nitro-N-(trifluoromethyl)aniline possesses potential biological activities. Its structural features suggest possible antimicrobial and antiviral properties, making it a candidate for further pharmacological studies. The trifluoromethyl group may enhance its lipophilicity, potentially improving bioavailability and interaction with biological targets.

Several synthetic routes exist for producing 3-nitro-N-(trifluoromethyl)aniline:

- Nitration of Trifluoromethyl Aniline: This method involves treating N-(trifluoromethyl)aniline with a nitrating agent such as concentrated nitric acid under controlled temperatures (typically between 35 °C and 80 °C) to introduce the nitro group at the desired position on the aromatic ring .

- One-Pot Synthesis: A more efficient synthesis can be achieved through one-pot methods that combine multiple steps into a single reaction vessel, often utilizing catalysts and specific reagents to streamline the process .

- Acetylation followed by Nitration: Starting from m-trifluoromethyl acetanilide, acetylation can be performed first, followed by nitration to yield the desired product with high purity .

3-Nitro-N-(trifluoromethyl)aniline finds applications in various fields:

- Organic Synthesis: It serves as an intermediate for synthesizing pharmaceuticals and agrochemicals.

- Material Science: Its unique properties may be exploited in developing new materials with specific functionalities.

- Biological Research: The compound is used in studies exploring its biological effects and mechanisms of action against various pathogens.

Interaction studies involving 3-nitro-N-(trifluoromethyl)aniline focus on its binding affinity with biological targets such as enzymes or receptors. The trifluoromethyl group enhances its ability to penetrate cell membranes, potentially increasing its efficacy in drug design. Research has shown that modifications to the aniline structure can significantly alter its interaction profiles with biological systems.

Several compounds share structural similarities with 3-nitro-N-(trifluoromethyl)aniline. Here are some notable examples:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 4-Nitro-3-(trifluoromethyl)aniline | 393-11-3 | 0.98 | Nitro group at para position; different reactivity |

| N,N-Dimethyl-3-(trifluoromethyl)aniline | 329-00-0 | 0.96 | Contains dimethyl groups; enhanced lipophilicity |

| 3-Nitro-5-(trifluoromethyl)aniline | 401-94-5 | 0.95 | Similar structure but different position of functional groups |

| 4-Nitro-2-trifluoromethylaniline | 121-01-7 | 0.88 | Different substitution pattern affecting chemical properties |

Uniqueness

The uniqueness of 3-nitro-N-(trifluoromethyl)aniline lies in its specific arrangement of functional groups, which imparts distinct physicochemical properties such as increased reactivity and potential biological activity compared to other similar compounds. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis.

This detailed overview highlights the significance of 3-nitro-N-(trifluoromethyl)aniline in both chemical synthesis and potential applications in biological research, underscoring its relevance in contemporary scientific studies.